molecular formula C28H40O6 B1253049 Paeonenoide A

Paeonenoide A

Cat. No.: B1253049
M. Wt: 472.6 g/mol
InChI Key: QUSTXILFWOVTCK-WEEWHIELSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paeonenoide A is a hydroxy steroid. It has a role as a metabolite.

Scientific Research Applications

Chemistry and Pharmacokinetics

Paeonol, a bioactive phenol in Dioscorea japonica, Paeonia suffruticosa, and Paeonia lactiflora, exhibits various pharmacological activities. Researchers have synthesized derivatives to enhance its stability and evaluated them for biological activities such as anti-inflammatory, neuroprotective, anticancer, and antiviral activities. However, its clinical use is limited due to poor water solubility and low stability. Various formulations have been developed to enhance its bioavailability, including tablets, gels, and various delivery systems (Adki & Kulkarni, 2020).

Therapeutic Potential

Paeonol has shown promising results in various therapeutic areas:

  • Hepatic Protection : Paeonol has demonstrated protective effects against alcoholic liver injury in mice, reducing liver damage and inflammatory response (Hu et al., 2010).

  • Periodontal Disease Management : It exhibits protective effects against periodontitis in rats by inhibiting osteoclastogenesis via the Nrf2/NF-κB/NFATc1 signaling pathway (Li et al., 2019).

  • Cardiovascular and Female-Related Diseases : Paeonia rockii, used in traditional Chinese medicine, contains paeonol and other compounds useful for treating cardiovascular and female-related diseases (Li et al., 2016).

  • Cancer Treatment : Paeonol induces apoptosis and inhibits proliferation in various cancer models, including liver, breast, lung, and colorectal cancers (Sun et al., 2008); (Jamal et al., 2014); (Liu et al., 2020).

  • Respiratory Disease Management : It has shown potential in treating respiratory diseases, such as by attenuating acute lung injury in rats (Fu et al., 2017).

Pharmacological Mechanisms

Paeonol affects various signaling pathways and cellular processes:

  • Sirtuin 1 Pathway Modulation : Paeonol modulates the Sirtuin 1 pathway, protecting against oxidative stress-induced premature senescence in endothelial cells (Jamal et al., 2014).

  • Antioxidant and Antifungal Activities : Exhibits antioxidant and antifungal properties, potentially useful in treating infections and oxidative stress-related conditions (Picerno et al., 2011).

  • Anti-Inflammatory Action : Paeonol has shown anti-inflammatory effects in various models, including anaphylactic reactions and colitis (Kim et al., 2004); (Ishiguro et al., 2006).

  • Cholesterol Metabolism : It promotes LXRα-ABCA1-dependent cholesterol efflux in macrophages, suggesting potential in treating cardiovascular diseases (Zhao et al., 2013).

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

(1S,2S,4S,5R,6R,9S,10S,11R,14R,15S,18S,23R)-9,10-dihydroxy-10-(hydroxymethyl)-6,14,15-trimethyl-21-methylidene-3,24-dioxaheptacyclo[16.5.2.01,15.02,4.05,14.06,11.018,23]pentacosan-25-one

InChI

InChI=1S/C28H40O6/c1-15-5-10-26-12-11-25(4)24(3)9-6-16-23(2,8-7-18(30)27(16,32)14-29)20(24)19-21(33-19)28(25,17(26)13-15)34-22(26)31/h16-21,29-30,32H,1,5-14H2,2-4H3/t16-,17-,18+,19+,20-,21+,23+,24-,25+,26+,27-,28-/m1/s1

InChI Key

QUSTXILFWOVTCK-WEEWHIELSA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]56[C@]3(CC[C@@]7([C@H]5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O

Canonical SMILES

CC12CCC(C(C1CCC3(C2C4C(O4)C56C3(CCC7(C5CC(=C)CC7)C(=O)O6)C)C)(CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paeonenoide A
Reactant of Route 2
Paeonenoide A
Reactant of Route 3
Paeonenoide A
Reactant of Route 4
Paeonenoide A
Reactant of Route 5
Paeonenoide A
Reactant of Route 6
Paeonenoide A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.